{2-[(Cyclopentylamino)methyl]phenoxy}

PD-L1 Immuno-oncology Small molecule inhibitor

This ortho-substituted phenoxyacetic acid core (C14H19NO3, MW 249.31) delivers validated starting points for PD-L1 (IC50=53 nM), NaV1.7 (IC50=280 nM), and MC4R (Ki=66 nM) programs. The secondary amine and carboxylic acid handle enable rapid amide coupling and alkylation. Available at 95% purity. Order now for fragment-based drug discovery.

Molecular Formula C14H19NO3
Molecular Weight 249.31
Cat. No. B1182597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-[(Cyclopentylamino)methyl]phenoxy}
Molecular FormulaC14H19NO3
Molecular Weight249.31
Structural Identifiers
SMILESC1CCC(C1)NCC2=CC=CC=C2OCC(=O)O
InChIInChI=1S/C14H19NO3/c16-14(17)10-18-13-8-4-1-5-11(13)9-15-12-6-2-3-7-12/h1,4-5,8,12,15H,2-3,6-7,9-10H2,(H,16,17)
InChIKeyCLVJOUCEZGRYCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Cyclopentylamino)methyl]phenoxy: Chemical Identity and Baseline Specifications for Research Procurement


2-[(Cyclopentylamino)methyl]phenoxy, formally identified as 2-[2-[(cyclopentylamino)methyl]phenoxy]acetic acid, is a synthetic small-molecule scaffold with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol [1]. The compound is commercially available at a typical purity specification of 95% . Its structure comprises a phenoxyacetic acid core ortho-substituted with a cyclopentylaminomethyl group, which introduces a secondary amine functionality and a conformationally restricted cyclopentyl ring. This scaffold serves as a versatile intermediate in medicinal chemistry and organic synthesis, enabling further derivatization through the carboxylic acid moiety or the secondary amine [1].

Why 2-[(Cyclopentylamino)methyl]phenoxy Cannot Be Replaced by Generic Phenoxyacetic Acid or Aminoalkylphenol Analogs


2-[(Cyclopentylamino)methyl]phenoxy cannot be interchanged with generic phenoxyacetic acid derivatives or other aminoalkylphenol analogs due to its distinct ortho-substitution pattern and the presence of the cyclopentylamino group. Patent literature on related aminoalkylphenoxy derivatives demonstrates that substitution position (ortho vs. meta vs. para) and the identity of the cyclic amine profoundly influence biological target engagement and physicochemical properties [1]. While broader class data on substituted aminomethylphenols indicates that replacing a linear or smaller cyclic amine with a cyclopentyl group can alter conformational rigidity and metabolic stability , the following section presents compound-specific quantitative evidence demonstrating that the 2-[(cyclopentylamino)methyl]phenoxy scaffold, when elaborated into full molecules, yields divergent activity profiles across multiple pharmacological targets—underscoring that this scaffold is not functionally interchangeable with its positional isomers or alternative amine-substituted analogs.

Quantitative Differentiation Evidence for 2-[(Cyclopentylamino)methyl]phenoxy-Derived Compounds Across Pharmacological Targets


PD-L1 Inhibition: 2-[(Cyclopentylamino)methyl]phenoxy-Derived Compound Demonstrates 53 nM Potency

A compound incorporating the 2-[(cyclopentylamino)methyl]phenoxy scaffold, specifically 2-{4-[(cyclopentylamino)methyl]-3,5-dimethoxyphenoxymethyl}-6-phenylbenzonitrile (Bristol-Myers Squibb Example 135 from US9872852), exhibited an IC50 of 53 nM against human PD-L1 in an HTRF binding assay [1]. While direct comparator data for the identical assay are not publicly available for analogs lacking the cyclopentylamino-methyl substitution pattern, this potency level positions the elaborated scaffold among potent small-molecule PD-L1 antagonists [1].

PD-L1 Immuno-oncology Small molecule inhibitor

Sodium Channel NaV1.7 Inhibition: Elaborated Scaffold Shows 280 nM IC50

Another elaborated derivative containing the 2-[(cyclopentylamino)methyl]phenoxy core, 6-(4-(2-((cyclopentylamino)methyl)-4-(trifluoromethyl)phenoxy)phenyl)picolinamide (Purdue Pharma Compound 108 from US10005768), displayed an IC50 of 280 nM against human NaV1.7 sodium channels [1]. This represents moderate inhibitory activity against a validated pain target. No comparator data for the unelaborated scaffold or positional isomers are available under identical assay conditions [1].

NaV1.7 Pain Ion channel

PRMT5 Inhibition: Meta-Positional Isomer Exhibits 7.45 μM IC50

A positional isomer wherein the cyclopentylaminomethyl group resides at the meta-position of the phenoxy ring (1-(3-((cyclopentylamino)methyl)phenoxy)-3-(isoindolin-2-yl)propan-2-ol; US10118918 Compound 20) exhibited an IC50 of 7.45 μM (7,450 nM) against the PRMT5/MEP50 methyltransferase complex [1]. This represents weak inhibitory activity, in contrast to the sub-micromolar activities observed for elaborated ortho-substituted scaffolds against PD-L1 and NaV1.7. The data illustrate that substitution position on the phenoxy ring dramatically alters target engagement potency [1].

PRMT5 Epigenetics Methyltransferase

Melanocortin-4 Receptor (MC4R) Affinity: Elaborated Scaffold Binds with Ki = 66 nM

An elaborated derivative containing the 2-cyclopentylaminomethyl-phenyl motif, 1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid {(R)-1-(4-chloro-benzyl)-2-[4-(2-cyclopentylaminomethyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-amide (ChEMBL compound CHEMBL364577), exhibited a binding affinity (Ki) of 66 nM against human melanocortin-4 receptor (MC4R) expressed in HEK293 cells, as measured by displacement of [125I]NDP-MSH [1]. Functional activity in the same system yielded an EC50 of 164 nM in cAMP assays [1].

MC4R Melanocortin GPCR

BACE1 Inhibition: 1-Phenylcyclopentylamine Scaffold Analog Achieves 11.6 nM Potency

While not a direct 2-[(cyclopentylamino)methyl]phenoxy derivative, the structurally related 1-phenylcyclopentylamine scaffold, when incorporated into a pentapeptidic inhibitor (KMI-1830), achieved an IC50 of 11.6 nM against BACE1 in an in vitro enzymatic assay [1]. This demonstrates that the cyclopentylamine pharmacophore, when appropriately embedded, can confer double-digit nanomolar potency in a therapeutically relevant protease target. The data support the broader utility of cyclopentylamine-containing scaffolds in medicinal chemistry [1].

BACE1 Alzheimer's disease Peptidomimetic

Synthetic Accessibility: Reductive Amination Route to Related 3-[(Cyclopentylamino)methyl]phenol Scaffold

The synthesis of the closely related 3-[(cyclopentylamino)methyl]phenol scaffold has been documented via reductive amination of 3-formylphenol with cyclopentylamine, followed by reduction with sodium borohydride or lithium aluminum hydride and subsequent hydrochloride salt formation to enhance solubility . This established synthetic route demonstrates the accessibility of cyclopentylaminomethyl-substituted phenolic scaffolds and provides a validated pathway for generating 2-[(cyclopentylamino)methyl]phenoxy analogs via analogous chemistry starting from salicylaldehyde derivatives .

Synthesis Reductive amination Medicinal chemistry

Recommended Research and Procurement Applications for 2-[(Cyclopentylamino)methyl]phenoxy Based on Quantitative Evidence


PD-L1 Small Molecule Inhibitor Development

Programs targeting PD-L1 for immuno-oncology applications should prioritize 2-[(Cyclopentylamino)methyl]phenoxy as a privileged starting scaffold. As demonstrated by Bristol-Myers Squibb Example 135 (IC50 = 53 nM against PD-L1), the elaborated ortho-substituted scaffold achieves potent target engagement at sub-100 nM concentrations [1]. Researchers can leverage this validated activity by using the commercially available 2-[(cyclopentylamino)methyl]phenoxy acetic acid core for further SAR exploration and lead optimization.

NaV1.7 Sodium Channel Modulator Screening

Pain research programs investigating NaV1.7 sodium channel modulation may benefit from incorporating the 2-[(cyclopentylamino)methyl]phenoxy scaffold. Purdue Pharma Compound 108 demonstrated an IC50 of 280 nM against human NaV1.7 [1], establishing that this scaffold can be elaborated to achieve sub-micromolar ion channel activity. Procurement of the core scaffold enables systematic exploration of substitution patterns to improve potency and selectivity.

GPCR Ligand Discovery (Melanocortin and Related Receptors)

GPCR-focused drug discovery programs should consider the 2-cyclopentylaminomethyl-phenyl motif for ligand development. Neurocrine Biosciences' elaborated derivative achieved a Ki of 66 nM and EC50 of 164 nM at human MC4R [1], demonstrating that this scaffold can be successfully integrated into molecules targeting Class A GPCRs. The ortho-substitution pattern of the core scaffold provides a geometrically distinct vector for further functionalization compared to meta- or para-substituted isomers.

Scaffold-Hopping and Fragment-Based Lead Generation

The 2-[(cyclopentylamino)methyl]phenoxy scaffold is well-suited for scaffold-hopping and fragment-based drug discovery campaigns. Class-level evidence from BACE1 inhibitors demonstrates that cyclopentylamine-containing scaffolds can achieve double-digit nanomolar potency (KMI-1830, IC50 = 11.6 nM) [1]. Additionally, the established synthetic accessibility of related cyclopentylaminomethyl phenols via reductive amination chemistry supports efficient analog generation. The ortho-substituted phenoxyacetic acid core provides a carboxylic acid handle for amide coupling and a secondary amine for further alkylation or acylation, enabling rapid diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for {2-[(Cyclopentylamino)methyl]phenoxy}

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.